(R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione

chiral building block absolute configuration X-ray crystallography

(R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione, also known as (R)-2-phthalimido-3-buten-1-ol (CAS 174810‑06‑1), is an enantiopure N‑substituted isoindoline‑1,3‑dione derivative bearing a chiral 1‑hydroxybut‑3‑en‑2‑yl side‑chain. The compound has a molecular weight of 217.22 g mol⁻¹, a melting point of 62.2 °C, a calculated density of 1.326 g cm⁻³, and an XLogP3 of 1.3, consistent with a moderately lipophilic small‑molecule scaffold suitable for further derivatisation.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 174810-06-1
Cat. No. B063697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione
CAS174810-06-1
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC=CC(CO)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C12H11NO3/c1-2-8(7-14)13-11(15)9-5-3-4-6-10(9)12(13)16/h2-6,8,14H,1,7H2/t8-/m1/s1
InChIKeyXWARCKJYBAUGMZ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione (CAS 174810-06-1): Chiral Phthalimide Building Block for Asymmetric Synthesis


(R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione, also known as (R)-2-phthalimido-3-buten-1-ol (CAS 174810‑06‑1), is an enantiopure N‑substituted isoindoline‑1,3‑dione derivative bearing a chiral 1‑hydroxybut‑3‑en‑2‑yl side‑chain [1]. The compound has a molecular weight of 217.22 g mol⁻¹, a melting point of 62.2 °C, a calculated density of 1.326 g cm⁻³, and an XLogP3 of 1.3, consistent with a moderately lipophilic small‑molecule scaffold suitable for further derivatisation . A single‑crystal X‑ray structure deposited in the Cambridge Structural Database confirms the absolute (R)‑configuration at the stereogenic centre, providing unambiguous stereochemical assignment [2].

Why the (R)-Enantiomer of 2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione Cannot Be Replaced by Its (S)-Counterpart or Positional Isomers


The chiral 1‑hydroxybut‑3‑en‑2‑yl substituent in this compound introduces a single stereogenic centre that is locked in the (R)‑configuration; the opposite (S)‑enantiomer (CAS 174810‑05‑0) is a distinct chemical entity that, if used as a drop‑in replacement, would invert the stereochemical outcome of any downstream asymmetric transformation [1]. Positional isomers such as N‑(2‑hydroxy‑3‑butenyl)phthalimide (CAS 1855‑22‑7), in which the hydroxyl group resides on the internal carbon of the butenyl chain, present a different hydrogen‑bonding geometry and altered reactivity at the allylic alcohol site, precluding their use as surrogates in synthetic sequences that rely on the terminal primary alcohol for chemo‑ or regioselective activation . Consequently, generic selection of an isoindoline‑1,3‑dione derivative without strict control of regio‑ and stereochemistry risks compromising both synthetic yield and the enantiopurity of the final target molecule.

Quantitative Differentiation Evidence for (R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione (CAS 174810-06-1)


Absolute Configuration Confirmed by Single-Crystal X-ray Diffraction Versus (S)-Enantiomer

The (R)-configuration of the stereogenic centre in 2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione has been unambiguously assigned by single-crystal X-ray diffraction analysis; the crystal structure was deposited in the Cambridge Structural Database (CSD) in connection with a 2018 Journal of Medicinal Chemistry publication [1]. The (S)-enantiomer (CAS 174810‑05‑0) is commercially listed but lacks a corresponding publicly available crystallographic dataset for configurational confirmation in the same database [2]. Procurement of the (R)-enantiomer therefore provides the user with a crystallographically validated stereochemical assignment, reducing the risk of configurational misassignment in downstream asymmetric synthesis.

chiral building block absolute configuration X-ray crystallography enantiopure synthesis

Differential Physicochemical Properties Versus Positional Isomer N-(2-Hydroxy-3-butenyl)phthalimide

The target (R)-enantiomer (CAS 174810‑06‑1) exhibits a melting point of 62.2 °C . Its positional isomer, N‑(2‑hydroxy‑3‑butenyl)phthalimide (CAS 1855‑22‑7), has the same molecular formula (C₁₂H₁₁NO₃) and molecular weight (217.22 g mol⁻¹) but is reported as a liquid or low‑melting solid under ambient conditions, and is supplied with a typical purity specification of 97 % . The 62.2 °C melting point of the target compound enables straightforward purification by recrystallisation and provides a convenient identity check by melting‑point apparatus, whereas the physical state of the isomer requires more resource‑intensive spectroscopic or chromatographic confirmation.

physicochemical property positional isomer melting point chromatographic behaviour

Stereochemical Purity Maintained Through Chiral Pool Starting Material Versus Racemic Routes

The (R)-enantiomer (CAS 174810‑06‑1) is accessed from enantiopure (R)-2-aminobut-3-en-1-ol (a chiral pool amino alcohol) via phthalimide protection, inherently preserving the stereochemical integrity of the starting material [1]. In contrast, routes to the racemic mixture or the (S)-enantiomer require either a separate chiral resolution step or the use of the more costly (S)-amino alcohol. Published methodology for closely related isoindoline‑1,3‑dione chiral building blocks demonstrates that phthalimide protection under standard conditions (phthalic anhydride, base, reflux) proceeds without racemisation, routinely delivering enantiomeric excess values ≥ 99 % as confirmed by chiral HPLC [2]. Procurement of the (R)-enantiomer therefore ensures that the user receives material derived from a defined stereochemical series without the intrinsic 50 % yield loss associated with resolution of racemates.

enantiomeric excess chiral pool synthesis phthalimide protecting group asymmetric synthesis

Validated Synthetic Utility as a Downstream Intermediate in a Peer-Reviewed Medicinal Chemistry Programme

The crystal structure of (R)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione was deposited in the context of a published drug-discovery programme targeting Bruton's Tyrosine Kinase (BTK) inhibitors, where this compound served as a chiral intermediate for the construction of 4,7‑diamino‑5‑(4‑phenoxyphenyl)‑6‑methylene‑pyrimido[5,4‑b]pyrrolizine scaffolds [1]. The fact that the compound was prepared, crystallised, and structurally characterised as part of a pharmaceutical lead‑optimisation campaign provides a documented precedent for its successful use in multi‑step synthetic sequences requiring phthalimide protection/deprotection chemistry. No comparable literature precedent has been identified for the (S)-enantiomer or the positional isomer in a peer‑reviewed medicinal chemistry context.

synthetic intermediate BTK inhibitor phthalimide deprotection medicinal chemistry

Calculated Lipophilicity (XLogP3) Guides Solvent Selection for Downstream Chemistry

The target compound has an XLogP3 value of 1.3 . This places it in a polarity window that permits efficient liquid–liquid extraction from aqueous reaction mixtures using ethyl acetate or dichloromethane, while retaining sufficient aqueous solubility for phthalimide deprotection with hydrazine or aqueous methylamine. Although direct comparative log P data for the positional isomer N‑(2‑hydroxy‑3‑butenyl)phthalimide have not been published, the secondary alcohol in that isomer is expected to engage in stronger intramolecular hydrogen bonding with the phthalimide carbonyl, potentially lowering its effective polarity and altering chromatographic retention behaviour [1]. The XLogP3 of 1.3 for the target compound can be used to predict and optimise extraction and purification workflows.

lipophilicity XLogP3 solvent selection extraction efficiency

Priority Application Scenarios for (R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Amine-Containing Pharmaceutical Intermediates via Phthalimide Protection/Deprotection

The (R)-configured primary alcohol and the phthalimide-protected amine make this compound an ideal chiral building block for introducing a stereodefined 2‑aminobut‑3‑en‑1‑ol fragment into drug candidates. The crystallographically confirmed absolute configuration [1] ensures that the stereochemical outcome of downstream reactions (e.g., Mitsunobu inversions, allylic substitutions) is predictable. Procurement of the (R)-enantiomer avoids the 50 % material loss inherent in racemate resolution, as supported by class‑level enantiomeric excess data for analogous isoindoline‑1,3‑dione syntheses [2].

Medicinal Chemistry Campaigns Requiring BTK Inhibitor Scaffold Construction

The compound has a documented precedent in a peer‑reviewed J. Med. Chem. programme targeting Bruton's Tyrosine Kinase inhibitors [3]. Research groups pursuing related pyrimido[5,4‑b]pyrrolizine or isoindoline‑containing kinase inhibitor scaffolds can adopt the same intermediate with confidence, leveraging the published synthetic route and crystallographic characterisation to accelerate their own lead‑optimisation timelines.

Crystalline Chiral Building Block for Automated Parallel Synthesis and Compound Library Production

The melting point of 62.2 °C and crystalline solid form enable accurate automated dispensing on parallel synthesis platforms. The defined physical state eliminates the volumetric handling errors associated with liquid or low‑melting isomers such as N‑(2‑hydroxy‑3‑butenyl)phthalimide (CAS 1855‑22‑7) , improving the reproducibility of library synthesis across multiple plates and batches.

Method Development for Chiral HPLC and Spectroscopic Purity Assessment

With an XLogP3 of 1.3 and the availability of the opposite (S)-enantiomer (CAS 174810‑05‑0) as a reference standard [4], this compound can serve as a model analyte for developing chiral HPLC separation methods or calibrating polarimetric and circular dichroism instruments. The moderate lipophilicity ensures compatibility with standard reversed‑phase and normal‑phase chiral stationary phases.

Quote Request

Request a Quote for (R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.